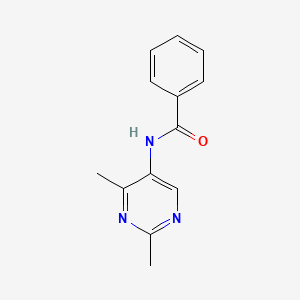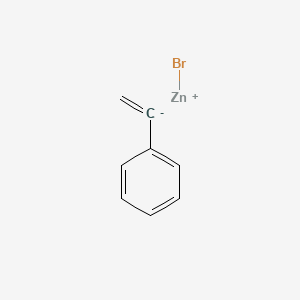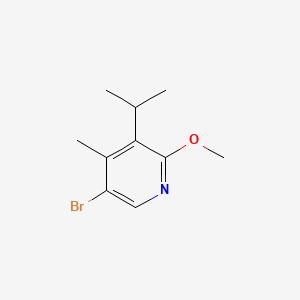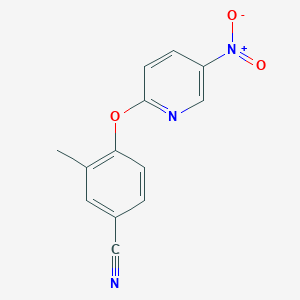![molecular formula C15H20BrNO2 B13887379 Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13887379.png)
Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Esterification: The carboxylate group is introduced through esterification reactions, often using ethyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For improved efficiency and consistency in product quality.
化学反应分析
Types of Reactions
Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .
科学研究应用
Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The bromine atom and ester group can also influence the compound’s binding affinity and selectivity .
相似化合物的比较
Similar Compounds
Ethyl piperidine-3-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromophenylmethylamine: Contains the bromine atom but lacks the piperidine ring, affecting its overall pharmacological profile.
Uniqueness
Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate is unique due to the combination of the piperidine ring, bromine atom, and ester group. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities .
属性
分子式 |
C15H20BrNO2 |
|---|---|
分子量 |
326.23 g/mol |
IUPAC 名称 |
ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-2-19-14(18)15(7-4-8-17-11-15)10-12-5-3-6-13(16)9-12/h3,5-6,9,17H,2,4,7-8,10-11H2,1H3 |
InChI 键 |
BJWPXVFVOSNDCZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCCNC1)CC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


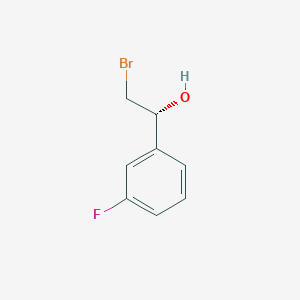
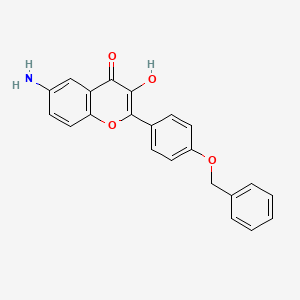
![4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one](/img/structure/B13887330.png)

![2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13887345.png)

![1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate](/img/structure/B13887354.png)
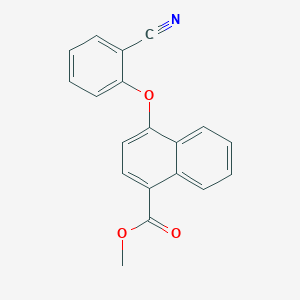
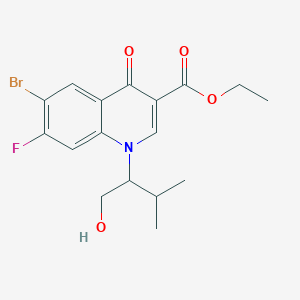
![[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid](/img/structure/B13887370.png)
